3'-(4-Chlorophenyl)epibatidine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C17H16Cl2N2 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
(1R,2R,4S)-2-[6-chloro-5-(4-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-10(2-4-12)15-7-11(9-20-17(15)19)14-8-13-5-6-16(14)21-13/h1-4,7,9,13-14,16,21H,5-6,8H2/t13-,14+,16+/m0/s1 |
InChI-Schlüssel |
JBYSHMJPLMNRKF-SQWLQELKSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Pharmacological Characterization of 3 4 Chlorophenyl Epibatidine at Nicotinic Acetylcholine Receptors Nachrs
In Vitro Radioligand Binding Studies
Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of a compound for its receptor targets. These studies typically involve the use of a radiolabeled ligand that binds to the receptor of interest, and the ability of an unlabeled compound, such as 3'-(4-Chlorophenyl)epibatidine, to displace the radioligand is measured.
Binding Affinities and Dissociation Constants (K_i/K_d) for α4β2 nAChRs
The α4β2 nAChR subtype is the most abundant nicotinic receptor in the brain and is a primary target for research into nicotine (B1678760) addiction and other central nervous system disorders. nih.govopenaccessgovernment.org Studies have consistently shown that epibatidine (B1211577) and its analogs, including those with substitutions at the 3'-position of the pyridine (B92270) ring, exhibit high affinity for the α4β2 nAChR. nih.gov
Research on a series of 3'-(substituted phenyl)epibatidine analogues demonstrated that these compounds generally retain an affinity for the α4β2 nAChR that is similar to that of epibatidine itself. nih.gov For instance, the related compound, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, has a reported K_i value of approximately 0.009 nM for the α4β2* nAChR. frontierspartnerships.orgnih.gov While specific K_i or K_d values for this compound are not always singled out in broader studies, the class of 3'-(substituted phenyl)epibatidines consistently demonstrates high-affinity binding to this receptor subtype. nih.gov
Table 1: Binding Affinities of Selected Epibatidine Analogs for α4β2* nAChRs
| Compound | K_i (nM) |
|---|---|
| 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine | ~0.009 frontierspartnerships.orgnih.gov |
| 3'-(3-Aminophenyl)epibatidine | High Affinity nih.gov |
| 3'-(3-Chlorophenyl)epibatidine (B10790564) | High Affinity nih.gov |
| 3'-(3-Fluorophenyl)epibatidine | High Affinity nih.gov |
Binding Selectivity Profiles Across Major nAChR Subtypes (e.g., α7, α3β4)
While high affinity for the α4β2 subtype is a hallmark of many epibatidine derivatives, their selectivity profile across other nAChR subtypes, such as the homomeric α7 and the heteromeric α3β4, is a critical aspect of their pharmacological characterization. The α7 nAChR is implicated in cognitive processes, while the α3β4 subtype is prevalent in the peripheral nervous system. nih.gov
Studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, a structurally similar class of compounds, have shown that while they possess high affinity for α4β2-nAChRs, they exhibit low affinity for the α7-nAChR. nih.gov For example, one study found that these analogues had K_i values greater than 2 µM for the α7 subtype. nih.gov In contrast, the binding affinity for the α3β4 subtype can be more variable. Some analogues show moderate to high selectivity for α4β2 over α3β4, while others are less selective. nih.gov The 4-carbamoylphenyl analogue, for instance, was found to be highly selective for α4β2-nAChR over both α3β4- and α7-nAChRs. nih.gov
The binding of [³H]epibatidine itself has been characterized in bovine adrenal medulla, which is a rich source of α3β4* nAChRs. nih.gov These studies provide a baseline for comparing the selectivity of its derivatives. nih.gov The selectivity profile is a key determinant of a compound's potential therapeutic applications and its side-effect profile.
Competitive Binding Assays with Reference Ligands
Competitive binding assays are employed to understand how a new compound interacts with a receptor's binding site relative to well-characterized reference ligands. In the context of nAChRs, [³H]epibatidine is a commonly used radioligand for these assays due to its high affinity. nih.govacs.org
In these experiments, the ability of this compound to displace [³H]epibatidine from nAChRs expressed in various preparations, such as rat brain membranes or cells transfected with specific nAChR subunits, is quantified. acs.orgguidetopharmacology.org The resulting inhibition constant (K_i) provides a measure of the compound's affinity for the receptor. These assays have been instrumental in characterizing the binding of numerous epibatidine analogues. nih.govacs.org
For example, studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues used [³H]epibatidine to determine their high affinity for α4β2*-nAChRs. nih.gov Similarly, competitive binding assays are crucial for determining the selectivity of these compounds by comparing their K_i values across different nAChR subtypes, often using subtype-specific cell lines or tissues. nih.govebi.ac.uk
Electrophysiological Characterization of nAChR Modulation
Electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes expressing recombinant nAChRs, provide a direct measure of the functional activity of a compound at an ion channel receptor. acs.org These methods can determine whether a compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor's activation by an agonist), or a partial agonist (producing a submaximal activation).
Assessment of Agonist, Partial Agonist, and Antagonist Properties
The functional properties of epibatidine derivatives can vary significantly with structural modifications. While epibatidine itself is a potent agonist at many nAChR subtypes, the addition of a bulky substituent at the 3'-position of the pyridine ring can alter this activity. nih.gov
Studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are structurally analogous to this compound, have shown that these compounds often act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov The presence of a 2'-fluoro group combined with a bulky 3'-substituent appears to interfere with receptor activation. nih.gov However, other 3'-(substituted phenyl)epibatidine analogues have been identified as partial agonists, exhibiting varying degrees of agonist and antagonist activity. nih.gov For instance, 3'-(3-Aminophenyl)epibatidine and 3'-(3-Chlorophenyl)epibatidine have been characterized as potent functional agonists and antagonists. nih.gov The partial α4β2* nAChR agonist 2'-fluoro-3'-(4-nitro-phenyl)deschloroepibatidine has also been studied for its in vivo effects. smolecule.comingentaconnect.com
The determination of a compound's functional profile as an agonist, antagonist, or partial agonist is crucial for understanding its potential physiological effects. acs.orgnih.gov
Subtype-Specific Functional Responses in Recombinant Systems
The use of recombinant systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293) transfected with specific nAChR subunit combinations, allows for the precise characterization of a compound's functional effects on individual receptor subtypes. nih.govnih.gov This approach is essential for dissecting the complex pharmacology of nAChR ligands.
Electrophysiological studies on recombinant rat α4β2-, α3β4-, and α7-nAChRs expressed in Xenopus oocytes have been used to assess the subtype selectivity of epibatidine analogues. acs.org For example, a series of 2'-fluoro-3'-(substituted pyridine)deschloroepibatidine analogues were found to differ dramatically from epibatidine, which is a full agonist at these three subtypes. acs.org Similarly, initial electrophysiological assessments of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines showed that they were antagonists at α4β2-, α3β4-, and α7-nAChRs expressed in oocytes. nih.gov
These recombinant systems are invaluable for establishing structure-activity relationships and for identifying compounds with desired selectivity profiles for specific nAChR subtypes, which is a key goal in the development of new therapeutic agents targeting the nicotinic cholinergic system. nih.govnih.gov
Detailed Pharmacological Data on this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings, specifically concerning the receptor desensitization and activation kinetics of the chemical compound This compound at nicotinic acetylcholine (B1216132) receptors (nAChRs), are not available in the public domain.
The inquiry sought to populate a specific section of a pharmacological article, "3.2.3. Receptor Desensitization and Activation Kinetics," with in-depth data, including interactive tables detailing the compound's effects. This requires specific electrophysiological data, such as concentration-response curves, EC₅₀ values for receptor activation, measures of agonist efficacy (Iₘₐₓ), and quantitative analysis of receptor desensitization (e.g., rate of current decay or DC₅₀ values).
While the scientific literature is rich with studies on the parent compound, epibatidine, and a wide array of its analogues, the specific derivative with a 4-chlorophenyl group at the 3' position does not appear to have been the subject of detailed kinetic characterization in published research. Studies on epibatidine itself have thoroughly characterized its potent activation and subsequent desensitization of various nAChR subtypes. nih.govnih.govepdf.pub
Research has been conducted on structurally similar compounds. For example, studies on a series of 3'-(substituted phenyl)epibatidine analogues have been published, including data on a 3'-(3-chlorophenyl)epibatidine derivative. nih.gov This research provided in vivo pharmacological data but did not include the specific in vitro activation and desensitization kinetics requested.
Furthermore, a closely related compound, 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine , has been synthesized and evaluated. nih.gov This analogue was identified as a potent and selective antagonist in animal models of nicotine-induced antinociception. nih.gov However, this compound differs from the requested molecule by the presence of a fluorine atom at the 2' position and the absence of a chlorine atom on the pyridine ring. These structural modifications significantly influence a compound's pharmacological properties, and therefore, data from this analogue cannot be substituted to accurately describe this compound. The available studies on this and other related analogues focus primarily on binding affinities and in vivo effects rather than the specific in vitro kinetic details required. nih.govacs.orgnih.gov
Without access to peer-reviewed electrophysiological studies detailing the activation and desensitization profile of this compound at various nAChR subtypes, it is not possible to generate the scientifically accurate article section and data tables as requested.
Structure Activity Relationship Sar of 3 4 Chlorophenyl Epibatidine Derivatives
Impact of the 3'-(4-Chlorophenyl) Substituent on nAChR Binding and Function
The introduction of a substituted phenyl group at the 3'-position of the pyridine (B92270) ring in epibatidine (B1211577) has a profound effect on both receptor binding and functional activity. Specifically, the 3'-(4-Chlorophenyl) substituent plays a significant role in modulating the affinity and efficacy of these compounds at various nAChR subtypes.
Research has shown that the addition of a bulky phenyl group at the 3'-position, including the 4-chlorophenyl group, does not negatively impact the recognition and binding affinity for α4β2* nAChRs. nih.gov In a series of 3'-(substituted phenyl)epibatidine analogues, the 4-chlorophenyl derivative demonstrated high affinity for the α4β2 nAChR, with a Kᵢ value of 30.5 nM for the α7 nAChR, while still maintaining over 2000-fold selectivity for the α4β2 subtype. nih.gov
Furthermore, studies on 3'-(substituted phenyl)deschloroepibatidine analogs revealed that the 3'-(4-fluorophenyl) and 3'-(3-chlorophenyl) derivatives possessed the highest binding affinities, with Kᵢ values of 0.15 nM and 0.17 nM, respectively, which are comparable to the potent nAChR partial agonist varenicline (B1221332). nih.gov The position of the substituent on the phenyl ring also influences activity, with 3'-substituted phenyl analogs generally showing greater antagonist potency than their 4'-substituted counterparts. nih.gov For instance, the 3'-(3-chlorophenyl)deschloroepibatidine analog was the most potent antagonist in the tail-flick test. nih.gov
The functional consequences of the 3'-(4-chlorophenyl) substitution often lead to a shift from full agonism, characteristic of epibatidine, towards partial agonism or even antagonism. For example, 3'-(3-chlorophenyl)epibatidine (B10790564) is more potent than varenicline as an agonist in several pharmacological tests and as an antagonist against nicotine-induced analgesia. nih.govnih.gov This modulation of functional activity highlights the critical role of the 3'-(4-chlorophenyl) group in defining the pharmacological profile of these epibatidine derivatives.
Table 1: nAChR Binding Affinities of Selected 3'-(Substituted Phenyl)epibatidine Analogs
| Compound | α4β2 nAChR Kᵢ (nM) | α7 nAChR Kᵢ (nM) | Selectivity (α7/α4β2) |
|---|---|---|---|
| (+)-Epibatidine | 0.026 | 198 | 7615 |
| (-)-Epibatidine | 0.018 | 198 | 11000 |
| 3'-(4-Chlorophenyl)epibatidine | Not explicitly stated, but high | 30.5 | >2000 |
| 3'-(3-Chlorophenyl)epibatidine | Not explicitly stated, but high | Not specified | Not specified |
| 3'-(4-Fluorophenyl)deschloroepibatidine | 0.15 | >2000 | >13333 |
| 3'-(3-Chlorophenyl)deschloroepibatidine | 0.17 | >2000 | >11765 |
| Varenicline | 0.12 | 32.5 | 271 |
Influence of Modifications to the Epibatidine Core Structure on Pharmacological Profiles
Modifications to the 7-azabicyclo[2.2.1]heptane core of epibatidine, in conjunction with the 3'-(4-chlorophenyl) substituent, significantly alter the pharmacological properties of the resulting analogs. These changes can affect binding affinity, subtype selectivity, and functional activity at nAChRs.
One key modification is the removal of the chlorine atom from the pyridine ring, leading to deschloroepibatidine analogs. The introduction of a 3'-(substituted phenyl) group to this deschloroepibatidine scaffold has been shown to produce compounds with a pharmacological profile more akin to the partial agonist varenicline than to the full agonist epibatidine. nih.gov These analogs generally exhibit high affinity for α4β2* nAChRs and act as antagonists of nicotine-induced antinociception. nih.gov
Another important structural alteration is the introduction of a fluorine atom at the 2'-position of the deschloroepibatidine core. The resulting 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, including the 4-nitrophenyl derivative (an analog of the 4-chlorophenyl compound), have been identified as high-affinity ligands for nAChRs. nih.gov These compounds often act as competitive antagonists at human α4β2-nAChRs with varying degrees of selectivity over other subtypes like α3β4 and α7. nih.gov The combination of the 2'-fluoro and 3'-phenyl substitutions appears to be a key determinant for shifting the functional properties from agonism to antagonism.
Furthermore, modifications to the bicyclic core itself, such as in homoepibatidine (B10826719) analogs, have been explored to develop ligands with reduced toxicity and enhanced subtype selectivity. nih.gov The synthesis of 3,8-diazabicyclo[3.2.1]octanes, structurally related to epibatidine, with a chlorinated heteroaryl ring, has also yielded compounds with significant analgesic effects. These studies underscore that even subtle changes to the epibatidine core can have a dramatic impact on the pharmacological profile of the resulting molecules. acs.org
Molecular Determinants of nAChR Subtype Selectivity
The subtype selectivity of this compound and its derivatives is governed by specific molecular interactions within the ligand-binding domain of different nAChR subtypes. The structural features of both the ligand and the receptor play a crucial role in determining binding affinity and selectivity.
The α4β2 nAChR is a primary target for many epibatidine analogs. The high affinity and selectivity for this subtype over others, such as α3β4 and α7, are key therapeutic objectives. Research on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues has shown that some compounds exhibit significant selectivity for the α4β2 subtype. For example, the 4-carbamoylphenyl analogue was found to be highly selective for α4β2-nAChR over α3β4- and α7-nAChRs. nih.gov This selectivity is attributed to the specific interactions of the substituted phenyl ring within the binding pocket of the α4β2 receptor.
The presence of accessory subunits in the nAChR pentamer can also influence the activity profile of epibatidine derivatives. nih.gov The stoichiometry of the receptor, such as the high-sensitivity (α4)₂ (β2)₃ versus the low-sensitivity (α4)₃ (β2)₂ forms, can lead to differential activation by these ligands. nih.gov Epibatidine analogs have been shown to cause protracted activation of high-sensitivity α4- and α2-containing receptors. nih.gov
Molecular modeling and mutagenesis studies have helped to identify key amino acid residues at the subunit interfaces that contribute to ligand binding and selectivity. nih.gov The interface between subunits is lined with loops on one side and β-sheets on the other, and the residues in this region are not highly conserved across different nAChR subtypes. nih.gov This lack of conservation provides a structural basis for achieving subtype selectivity. For instance, specific residues within the β subunits are thought to be important for the pharmacological selectivity of nAChRs. nih.gov The unique binding modes suggested by docking simulations for some epibatidine analogs, like the 4-carbamoylphenyl derivative, further highlight the subtle molecular interactions that underpin their high binding affinity and subtype selectivity. nih.gov
Comparative SAR Analysis with Other Epibatidine Analogs
A comparative analysis of the structure-activity relationships of this compound with other epibatidine analogs provides valuable insights into the nAChR pharmacophore. These comparisons help to delineate the structural requirements for high affinity, subtype selectivity, and desired functional activity.
Compared to the parent compound, epibatidine, which is a potent, non-selective nAChR agonist, the introduction of a 3'-(substituted phenyl) group generally leads to a decrease in agonist potency and a shift towards partial agonism or antagonism. nih.govnih.gov For instance, while epibatidine is a full agonist, many 3'-(substituted phenyl)epibatidine analogs, including those with chloro and fluoro substituents, exhibit a partial agonist profile similar to varenicline. nih.govnih.gov
When compared to other 3'-(substituted phenyl)epibatidine analogs, the position and nature of the substituent on the phenyl ring are critical. A study comparing 3'- and 4'-substituted phenyl analogs found that the 3'-substituted compounds often have slightly higher binding affinities for the α4β2 nAChR than their 4'-substituted counterparts. nih.gov For example, 3'-(3-chlorophenyl)epibatidine and 3'-(3-fluorophenyl)epibatidine are more potent than varenicline in several agonist and antagonist assays. nih.govnih.gov
Further comparisons with 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogs reveal that the 2'-fluoro group is a key determinant of antagonist activity. nih.gov These compounds are generally potent antagonists of nicotine-induced effects, in contrast to the partial agonist profile of many of the corresponding analogs lacking the 2'-fluoro group. nih.gov
The development of epibatidine derivatives such as ABT-594, where the chloropyridinyl ring is replaced by a different heterocyclic system, also provides a valuable point of comparison. mdpi.com These modifications aim to improve the therapeutic window by increasing selectivity for CNS nAChR subtypes like α4β2 while reducing activity at ganglionic α3β4 subtypes, which is associated with toxicity. mdpi.com
Table 2: Comparison of Functional Activity of Epibatidine Analogs
| Compound | Functional Activity at α4β2 nAChR | Key Structural Features |
|---|---|---|
| Epibatidine | Full Agonist | 6-chloropyridinyl group |
| 3'-(3-Chlorophenyl)epibatidine | Partial Agonist (more potent than varenicline) | 3'-(3-chlorophenyl) group |
| This compound | Partial Agonist/Antagonist activity implied | 3'-(4-chlorophenyl) group |
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | Antagonist | 2'-fluoro, 3'-(4-nitrophenyl), deschloro |
| Varenicline | Partial Agonist | Fused tricyclic structure |
| ABT-594 (Tebanicline) | Agonist (selective for α4β2) | Tebanicline core structure |
This table provides a qualitative comparison based on findings from various studies. nih.govnih.govnih.govmdpi.com
Computational and Molecular Modeling Studies of 3 4 Chlorophenyl Epibatidine
Ligand-Receptor Docking Simulations and Binding Site Analysis
Ligand-receptor docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These simulations are critical for understanding the molecular basis of ligand recognition and for analyzing the specific interactions within the binding site.
Molecular modeling and docking studies have been performed on analogues of 3'-(4-Chlorophenyl)epibatidine to explore their binding modes within the nAChR. nih.gov These simulations often utilize homology models of the nAChR subtypes, which are frequently based on the high-resolution X-ray crystal structure of the Lymnaea stagnalis acetylcholine (B1216132) binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain. nih.govnih.gov
Research on a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, which are close structural relatives, revealed that the presence of a bulky substituted phenyl group at the 3'-position, such as the 4-chlorophenyl group, does not hinder receptor recognition at α4β2*-nAChRs. nih.gov Docking studies using an agonist-bound form of the AChBP crystal structure suggested the possibility of several different binding modes for epibatidine (B1211577) and its derivatives. nih.govscience.gov The analysis of these docked poses helps to identify key amino acid residues in the binding pocket that interact with the ligand. These interactions typically include hydrogen bonds, cation-π interactions, and van der Waals forces, which collectively stabilize the ligand-receptor complex. conicet.gov.ar For instance, studies on epibatidine binding to the α7 nAChR have identified crucial residues like W53, Y91, W145, Y184, and Y191 as essential for binding, consistent with predicted orientations in AChBP. nih.gov
Computational docking of quinuclidine-triazole ligands, another class of nAChR modulators, into homology models of human α3β4 and α7 nAChRs has shown that specific amino acid residues in the complementary subunits are responsible for subtype selectivity. mdpi.com This highlights the power of docking simulations to dissect the molecular determinants of ligand specificity.
Pharmacophore Modeling for Nicotinic Acetylcholine Receptor Ligands
Pharmacophore modeling is a cornerstone of rational drug design that defines the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For nAChR ligands, the classic pharmacophore consists of a cationic or protonated nitrogen atom and a hydrogen bond acceptor feature. researchgate.netnih.gov
Epibatidine is a high-affinity nicotinic agonist that perfectly fits this model, and it is often used as a template to understand the pharmacophoric requirements. researchgate.net The optimal distance between the protonated nitrogen (acting as a hydrogen bond donor) and the non-protonated nitrogen of the pyridine (B92270) ring (acting as a hydrogen bond acceptor) in epibatidine is estimated to be approximately 5.5 Å. researchgate.net
The development of analogues like this compound represents a modification of the basic epibatidine scaffold. These modifications are explored to fine-tune the compound's interaction with the receptor, potentially altering its subtype selectivity and functional activity (e.g., shifting from an agonist to an antagonist). Pharmacophore models help rationalize why these modifications are tolerated and how they influence biological activity. For example, a bulky group like the 4-chlorophenyl substituent at the 3'-position can be accommodated by the receptor, but it may interact with different subpockets within the binding site, leading to a different functional outcome, such as antagonism. nih.gov
More complex pharmacophore models have been developed for specific nAChR subtypes, such as the (α4)₃(β2)₂ receptor, which contains a unique α4-α4 interface. These models provide a template for designing site-selective drugs with potentially novel therapeutic effects. nih.gov
Molecular Dynamics Simulations of Ligand-nAChR Interactions
While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of predicted binding poses and observing conformational changes in both the ligand and the receptor upon binding.
MD simulations have been employed to study the interactions of nAChR ligands, confirming the stability of binding modes suggested by docking studies. mdpi.com A critical aspect revealed by MD simulations is the dynamic behavior of "Loop C" in the ligand-binding domain. conicet.gov.ar In the resting state of the receptor, Loop C is typically in an "open" conformation. Upon agonist binding, this loop "caps" the entrance to the binding cavity, trapping the agonist and initiating the conformational changes that lead to channel gating. conicet.gov.ar
For antagonist ligands, such as many epibatidine analogues with bulky 3'-substituents, MD simulations can show how the ligand prevents this "capping" motion of Loop C, thereby inhibiting receptor activation. nih.gov By simulating the ligand-receptor complex in a realistic environment (e.g., solvated in a lipid bilayer), MD provides a deeper understanding of the energetic and structural basis for the ligand's functional activity. mdpi.comnih.gov These simulations can confirm which specific amino acid residues are the key determinants for subtype-selective binding and functional effects. mdpi.com
In Silico Prediction of Binding Modes and Functional Activity
In silico prediction combines various computational tools, including docking, pharmacophore modeling, and MD simulations, to forecast a compound's binding mode and its likely functional effect (agonist, partial agonist, or antagonist) at a specific receptor target. mdpi.comscience.gov This predictive approach is a powerful, cost-effective strategy in modern drug discovery. nih.gov
For epibatidine derivatives, in silico studies have successfully predicted their high affinity for nAChR subtypes and have helped explain their functional profiles. For example, studies on 2'-fluoro-3'-(substituted phenyl)deschloroepibatidines, including the 4-nitrophenyl analogue (a close relative of the 4-chlorophenyl compound), showed that these compounds possess high affinity for α4β2*-nAChRs. nih.gov Initial electrophysiological studies confirmed the in silico prediction that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.govscience.gov The addition of the bulky 3'-phenyl group, combined with a 2'-fluoro group on the pyridine ring, was found to interfere with receptor activation, conferring antagonist properties. nih.gov
The predictive power of these models is often validated by comparing calculated binding affinities with experimentally determined values, such as the inhibition constant (Kᵢ). The table below presents experimental Kᵢ values for several epibatidine analogues at the α4β2*-nAChR, demonstrating how structural modifications, often guided by computational insights, affect binding affinity.
| Compound | Kᵢ (nM) for α4β2*-nAChR | Reference |
|---|---|---|
| Epibatidine | 0.026 | nih.govacs.org |
| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (5a) | 0.009 | nih.govacs.org |
| 2'-Fluoro-3'-(4-trifluoromethanesulfonylphenyl)deschloroepibatidine (5f) | 0.03 | nih.gov |
| 2'-Fluoro-3'-(4-carbamoylphenyl)deschloroepibatidine (5g) | 0.053 | acs.org |
| 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine (7a) | 0.12 | acs.org |
| 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine (8a) | 0.35 | acs.org |
These in silico approaches, by providing a detailed molecular-level understanding of ligand-receptor interactions, not only explain experimental observations but also provide a robust framework for the rational design of new therapeutic agents targeting the nAChR family. science.govnih.gov
Preclinical Research Directions and Investigative Utility of 3 4 Chlorophenyl Epibatidine
Exploration in Animal Models of Neurological Disorders
Studies on Cognitive Enhancement Mechanisms
The exploration of nicotinic agonists for cognitive enhancement is a promising area of research, particularly for neurodegenerative diseases like Alzheimer's disease. mmsl.cz Neuronal nAChRs, especially the α4β2 and α7 subtypes, are widely distributed in brain regions crucial for learning and memory, such as the hippocampus. mmsl.cz These receptors are implicated in cognitive processes and are known to modulate neurite outgrowth. mmsl.cz
While direct studies on 3'-(4-Chlorophenyl)epibatidine for cognitive enhancement are not extensively detailed in the provided results, the broader class of epibatidine (B1211577) analogs is under investigation for such purposes. For instance, the analog ABT-418 has been explored for the treatment of dementia, and ABT-089 is noted as a promising cognitive-enhancing compound. mmsl.cz The rationale for this line of inquiry stems from the observation that nicotinic agonists can improve performance in various memory tasks in rodents. mmsl.cz
Research into related compounds, such as 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, has shown high affinity for the α4β2-nAChR. science.gov The development of selective α7 nAChR agonists like DMXBA and EVP-6124, which have shown to enhance auditory sensory gating and cognition in animal models and humans, further underscores the potential of targeting nAChRs for cognitive enhancement. science.gov These findings suggest that this compound, as a potent nAChR ligand, could be a valuable tool in preclinical models to dissect the specific roles of nAChR subtypes in cognitive function.
Investigation of Neurotransmission Modulation in Central Nervous System
The central nervous system (CNS) is rich in nAChRs, with the α4β2* and α7 subtypes being the most predominant in the mammalian brain. mdpi.comresearchgate.net These receptors are ligand-gated ion channels that play a critical role in fast synaptic transmission. nih.gov Epibatidine and its analogs exert their effects by binding to these receptors and modulating neurotransmission. mmsl.cz
This compound and its related analogs have been shown to possess high affinity for the α4β2 nAChR, a subtype heavily involved in nicotine (B1678760) addiction and other CNS disorders. nih.gov Studies on 3′-(substituted phenyl)epibatidine analogues revealed that while they all had high affinity for the α4β2 nAChR, their functional activity varied, with some acting as partial agonists. nih.gov This modulation of nAChR activity can lead to changes in neurotransmitter release. For example, α7 nAChRs are known for their high calcium permeability, which influences the release of both excitatory and inhibitory neurotransmitters. google.com
The investigation of how these compounds modulate neurotransmission is crucial for understanding their potential therapeutic effects and side-effect profiles. The differential activity of epibatidine analogs at various nAChR subtypes allows researchers to probe the specific functions of these receptors in the CNS. researchgate.net For instance, some analogs act as antagonists at α4β2-, α3β4-, and α7-nAChRs, providing tools to block nicotinic signaling and study the consequences on neural circuits and behavior. science.gov
Mechanistic Studies in Preclinical Models of Pain (Non-Opioid Analgesia)
Epibatidine is a potent analgesic agent, and its mechanism of action is distinct from that of opioids, making it an attractive lead compound for the development of novel painkillers. mdpi.comresearchgate.net The analgesic effects of epibatidine and its analogs are mediated through their interaction with nAChRs. nih.govmdpi.com
Preclinical studies have demonstrated the antinociceptive properties of epibatidine analogs in various animal models of pain. In the mouse tail-flick and hot-plate tests, which measure response to thermal pain, 3′-(substituted phenyl)epibatidine analogues exhibited agonist activity. nih.gov Furthermore, in models of persistent inflammatory and neuropathic pain, the nAChR agonists (+)-epibatidine and the analog ABT-594 have been shown to reverse mechanical hyperalgesia. nih.gov
A key finding is that some analogs, like ABT-594, display a separation between their analgesic effects and motor-disrupting side effects, suggesting an improved therapeutic window. nih.gov This is a critical aspect of developing clinically viable non-opioid analgesics. The analgesic activity of these compounds is often blocked by the general nAChR antagonist mecamylamine (B1216088), confirming their mechanism of action. researchgate.net The development of compounds with selectivity for specific nAChR subtypes is a primary goal in this area of research to maximize analgesic efficacy while minimizing adverse effects. nih.gov
Role in Research on Nicotine Dependence and Related Behavioral Phenotypes
Nicotinic acetylcholine (B1216132) receptors, particularly the α4β2* subtype, are central to the reinforcing effects of nicotine and the development of nicotine dependence. researchgate.netfrontierspartnerships.org Consequently, nAChR ligands, including epibatidine and its analogs, are valuable tools for studying the mechanisms of nicotine addiction and for developing potential smoking cessation therapies. nih.govfrontierspartnerships.org
In preclinical models, the ability of a compound to substitute for nicotine in drug discrimination assays is a strong indicator of similar subjective effects and abuse potential. Several epibatidine derivatives have been shown to dose-dependently substitute for nicotine in rats. frontierspartnerships.org The partial agonist profile of some 3′-(substituted phenyl)epibatidine analogues, such as 3′-(3-Dimethylaminophenyl)epibatidine, is particularly interesting as it resembles that of varenicline (B1221332), a known smoking cessation aid. nih.gov
By studying how different epibatidine analogs interact with nAChRs, researchers can gain insights into the specific receptor subtypes and signaling pathways involved in nicotine dependence. For example, the use of antagonists like dihydro-β-erythroidine (DHβE) helps to delineate the contribution of the β2 subunit to the discriminative stimulus effects of these compounds. frontierspartnerships.org The non-selective nAChR antagonist mecamylamine has been shown to attenuate the discriminative effects of nicotine and its substitution by epibatidine derivatives, further confirming the role of nAChRs. frontierspartnerships.org
Development as a Pharmacological Tool for nAChR Subtype Delineation
The diversity of nAChR subtypes, arising from different combinations of α and β subunits, presents a challenge and an opportunity in neuropharmacology. researchgate.netnih.gov Epibatidine and its analogs, with their varying affinities and efficacies at different nAChR subtypes, serve as invaluable pharmacological tools to dissect the roles of these subtypes in various physiological and pathological processes. researchgate.netnih.gov
This compound and related compounds have been instrumental in characterizing the binding properties and functional profiles of different nAChRs. For instance, binding assays using [3H]epibatidine have helped to map the distribution and quantify the abundance of nAChR subtypes in the brain. nih.govacs.org Studies have shown that while many epibatidine analogs exhibit high affinity for the α4β2 nAChR, their affinity for the α7 nAChR is significantly lower, providing a degree of selectivity. nih.gov
Electrophysiological studies using Xenopus oocytes expressing specific nAChR subtypes have further elucidated the functional consequences of ligand binding. researchgate.netacs.org These studies have revealed that some analogs can be full agonists at certain subtypes, partial agonists at others, and even antagonists at some, depending on the subunit composition and stoichiometry of the receptor. researchgate.netacs.org This differential activity allows researchers to selectively activate or block specific nAChR populations, thereby helping to delineate their physiological functions.
Future Perspectives in Analog Design and Optimization Strategies
The development of epibatidine analogs is an ongoing effort driven by the need for compounds with improved therapeutic indices and greater receptor subtype selectivity. Future research in this area will likely focus on several key strategies for analog design and optimization.
One approach is to continue modifying the structure of epibatidine to fine-tune its pharmacological profile. The introduction of different substituents on the phenyl ring of 3'-(phenyl)epibatidine analogs has already been shown to modulate their potency and efficacy. nih.gov Further exploration of the structure-activity relationships will guide the synthesis of new compounds with desired properties.
Another important direction is the development of ligands that target less-common nAChR subtypes or specific receptor stoichiometries. The discovery that the (α4)3(β2)2 nAChR has a unique α4α4 binding site opens up new avenues for designing subtype-selective drugs. nih.gov Developing pharmacophore models for these unique binding sites will be crucial for the rational design of novel ligands. nih.gov
Furthermore, the combination of medicinal chemistry with advanced pharmacological and molecular biology techniques will be essential for the successful development of new therapeutic agents. This includes the use of high-throughput screening assays, computational modeling, and in vivo studies in relevant animal models to identify and validate promising lead compounds.
Q & A
Q. What are the primary synthetic routes for 3'-(4-Chlorophenyl)epibatidine, and how are intermediates characterized?
The synthesis typically involves coupling substituted phenyl rings to the epibatidine core. Key intermediates (e.g., halogenated phenyl derivatives) are synthesized via nucleophilic substitution or cross-coupling reactions. Characterization employs HPLC for purity validation and NMR/IR spectroscopy to confirm structural integrity. For example, intermediates like 4-chlorophenyl derivatives are verified using δH NMR signals (e.g., aromatic protons at 7.2–7.5 ppm) .
Q. What experimental protocols are used to determine receptor binding affinity and selectivity for α4β2 vs. α7 nAChRs?
Radioligand displacement assays (e.g., [³H]epibatidine for α4β2 and [¹²⁵I]iodoMLA for α7) quantify binding affinity (Ki). Competitive binding curves are analyzed using nonlinear regression. For this compound, α4β2 Ki = 0.039 nM (vs. 0.026 nM for epibatidine), while α7 Ki = 30.5 nM, demonstrating >2000-fold selectivity for α4β2 .
Q. How are physicochemical properties (e.g., solubility, stability) assessed for this compound in preclinical studies?
Solubility is measured in PBS/DMSO via UV-Vis spectroscopy, while stability under physiological conditions (pH 7.4, 37°C) is monitored over 24–72 hours using LC-MS. Degradation products are identified via fragmentation patterns. Proper storage (2–8°C, inert atmosphere) is critical to prevent oxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing toxic byproducts?
Reaction optimization includes:
- Catalyst screening : Pd/C or Pd(OAc)₂ for cross-coupling efficiency.
- Solvent selection : Dichloromethane improves reaction kinetics vs. THF.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound (>95% purity). Waste is treated with activated charcoal to adsorb halogenated byproducts .
Q. What mechanisms explain the higher α4β2 nAChR selectivity of this compound compared to its 3-substituted analogs?
Molecular docking studies suggest the 4-chlorophenyl group aligns with hydrophobic pockets in the α4β2 binding site (e.g., Leu112, Tyr126). In contrast, 3-substituted analogs (e.g., 3-nitrophenyl) induce steric clashes, reducing affinity. Selectivity ratios (α4β2/α7) correlate with substituent electronic effects: electron-withdrawing groups (Cl, NO₂) enhance α4β2 binding via dipole interactions .
Q. How can discrepancies in reported Ki values for α4β2 nAChR binding be resolved?
Variability arises from:
Q. What advanced analytical methods validate the stereochemical purity of this compound?
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration by matching Cotton effects to epibatidine’s known stereochemistry .
Safety and Compliance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
